molecular formula C11H13ClN2O B2885154 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1549427-78-2

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2885154
CAS RN: 1549427-78-2
M. Wt: 224.69
InChI Key: GLQQJRYPPVQGKH-UHFFFAOYSA-N
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Description

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the CAS Number: 1549427-78-2 . It has a molecular weight of 224.69 and its IUPAC name is 6-chloro-3,3,4-trimethyl-3,4-dihydroquinoxalin-2 (1H)-one . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3, (H,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.69 . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar document .

Scientific Research Applications

Synthesis of Derivatives and Their Applications

Fluorescent Whiteners for Polyester Fibers : 6-Nitro-2-chloroquinoxaline, derived from quinoxalin-2-one through nitration and phosphorus oxychloride treatment, has been used to synthesize 6-acetamido-2-substituted quinoxalines. These derivatives serve as disperse dyes and fluorescent whiteners on polyester fibers, showcasing the compound's utility in textile enhancement and materials science (Rangnekar & Tagdiwala, 1986).

Antioxidant Properties : Research into the antioxidant profile of ethoxyquin and its analogues, including 6-(ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline, has revealed significant findings. These studies highlight the compound's effectiveness in inhibiting azo-initiated peroxidation of linoleic acid, comparable to alpha-tocopherol, suggesting potential applications in food preservation and pharmaceuticals to combat oxidative stress (Kumar et al., 2007).

Environmental and Synthetic Applications

Pesticide Degradation : The ability of certain chloroaniline derivatives to react with phenolic humus constituents, forming hybrid compounds in the presence of a fungal phenol oxidase, indicates potential environmental applications in pesticide degradation and soil remediation technologies (Bollag et al., 1983).

Synthesis of Antimicrobial Quinoxaline Derivatives : The synthesis of new quinoxaline derivatives by modifying 2-chloro-3-methylquinoxaline has been explored for optimized antimicrobial activity. These efforts contribute to the development of novel antibiotics and antimicrobial agents, addressing the pressing need for new treatments against resistant bacterial strains (Singh et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

The safety information available indicates that this compound may be a hazard. The signal word associated with this compound is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of research and application for this compound are not specified in the sources I found. The potential uses and research directions would depend on the properties of the compound and the field of study in which it is being used .

properties

IUPAC Name

6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQQJRYPPVQGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

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